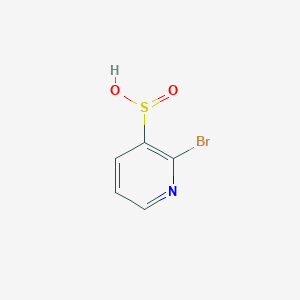
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile typically involves the bromination of a suitable precursor followed by the introduction of the diazepane moiety. One common method involves the bromination of 5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazepane moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets, influencing pathways involved in neurological functions.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
- 4-Bromo-1-methyl-N′-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]-1H-pyrazole-5-carbohydrazide
Uniqueness
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s stability, solubility, and binding interactions, making it a valuable scaffold in drug design and materials science.
属性
分子式 |
C14H18BrN3 |
|---|---|
分子量 |
308.22 g/mol |
IUPAC 名称 |
2-bromo-5-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H18BrN3/c1-17-5-2-6-18(8-7-17)11-12-3-4-14(15)13(9-12)10-16/h3-4,9H,2,5-8,11H2,1H3 |
InChI 键 |
XLDSEGNLSGDRFI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




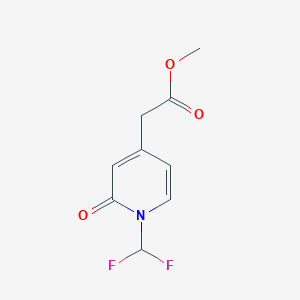
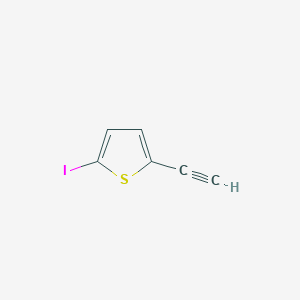
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

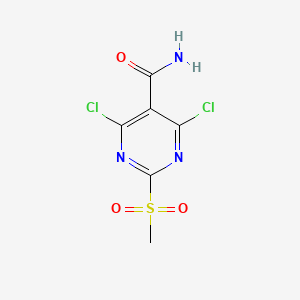
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
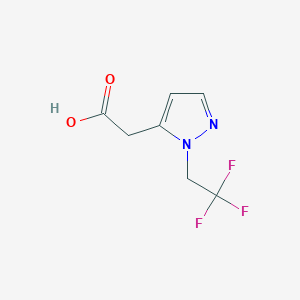
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
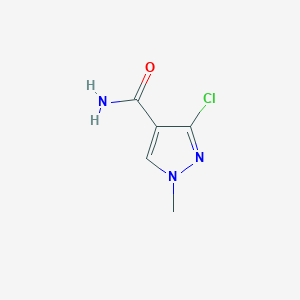
![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
